molecular formula C11H19N5 B1673020 JNJ-39758979 CAS No. 1046447-90-8

JNJ-39758979

货号: B1673020
CAS 编号: 1046447-90-8
分子量: 221.30 g/mol
InChI 键: COOGVHJHSCBOQT-MRVPVSSYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

JNJ-39758979 的合成涉及多个步骤,从核心嘧啶结构的制备开始。 关键中间体 ®-4-(3-氨基-吡咯烷-1-基)-6-异丙基-嘧啶-2-胺是通过一系列反应(包括胺化和环化)合成的 .

工业生产方法

This compound 的工业生产可能涉及优化合成路线以实现大规模生产,确保高产率和纯度。 这包括优化反应条件,如温度、压力和溶剂选择,以最大限度地提高效率并最大限度地减少副产物 .

化学反应分析

反应类型

由于存在氨基和吡咯烷基等活性官能团,JNJ-39758979 主要发生取代反应。 这些反应通常在温和条件下进行,以保持化合物的完整性 .

常用试剂和条件

用于 this compound 合成和修饰的常用试剂包括胺、烷基卤化物和各种催化剂。 反应条件通常涉及控制温度和惰性气氛,以防止不必要的副反应 .

主要产物

This compound 参与反应形成的主要产物通常是具有修饰官能团的衍生物,这些衍生物可以增强或改变其生物活性 .

作用机制

JNJ-39758979 通过选择性结合并拮抗组胺 H4 受体发挥作用。该受体参与免疫应答和炎症的调节。 通过阻断该受体,this compound 可以减少促炎介质的释放,并缓解瘙痒和炎症症状 .

生物活性

JNJ-39758979 is a potent and selective antagonist of the histamine H4 receptor (H4R), which has been implicated in various allergic and inflammatory conditions. The compound has shown promise in treating conditions such as asthma, atopic dermatitis, and pruritus. Its pharmacological profile indicates significant selectivity for the H4 receptor over other histamine receptors, making it a candidate for further clinical development.

Chemical Structure and Properties

  • Chemical Name : (R)-4-(3-amino-pyrrolidin-1-yl)-6-isopropyl-pyrimidin-2-ylamine
  • Molecular Formula : C11H19N5
  • CAS Registry Number : 1046447-90-8
  • Ki Value : 12.5 nM (indicating high affinity for H4R)
  • Selectivity : Over 80-fold selectivity for H4R compared to other histamine receptors and minimal activity on various other targets .

This compound functions primarily as an H4 receptor antagonist, which inhibits the action of histamine—a key mediator in allergic responses. By blocking H4R, this compound can reduce eosinophil activation and infiltration, thereby alleviating symptoms associated with allergic inflammation .

Preclinical Studies

Several preclinical studies have demonstrated the efficacy of this compound in models of allergic diseases:

  • Asthma Models : In ovalbumin-sensitized mice, this compound significantly inhibited ovalbumin-induced inflammation, suggesting its potential utility in asthma management .
  • Dermatitis Models : The compound showed effectiveness in reducing inflammation and eosinophil counts in models of dermatitis, such as the FITC-induced dermatitis model .
  • Pruritus Models : In various pruritus models, this compound was effective in reducing scratching behavior associated with histamine-induced pruritus .

Phase 1 Trials

A phase 1 clinical trial evaluated the safety, pharmacokinetics, and pharmacodynamics of this compound in healthy volunteers. Key findings included:

  • Safety Profile : The compound was well tolerated with dose-dependent nausea being the primary side effect. No significant safety issues were reported.
  • Pharmacokinetics : this compound exhibited a plasma half-life of 124–157 hours after a single oral dose, indicating favorable pharmacokinetic properties for chronic dosing .

Phase 2 Trials

Phase 2 trials focused on several indications:

IndicationPhaseLocationResults Summary
Persistent Asthma2US, CA, IN, RONominal improvements in lung function (FEV1) observed in specific subgroups .
Atopic Dermatitis2JPPreliminary results indicated effective treatment with minimal side effects .
Pruritus1GBDemonstrated efficacy in reducing histamine-induced pruritus .

Efficacy Data

The efficacy of this compound has been highlighted through various studies:

  • In a randomized clinical study, it was shown to effectively reduce histamine-induced pruritus compared to placebo .
  • In animal models, systemic administration significantly reduced inflammation markers and eosinophil counts .

属性

IUPAC Name

4-[(3R)-3-aminopyrrolidin-1-yl]-6-propan-2-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5/c1-7(2)9-5-10(15-11(13)14-9)16-4-3-8(12)6-16/h5,7-8H,3-4,6,12H2,1-2H3,(H2,13,14,15)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOGVHJHSCBOQT-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC(=N1)N)N2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=NC(=N1)N)N2CC[C@H](C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1046447-90-8
Record name JNJ 39758979
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1046447908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JNJ-39758979
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RV7T5BNMG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JNJ-39758979
Reactant of Route 2
Reactant of Route 2
JNJ-39758979
Reactant of Route 3
JNJ-39758979
Reactant of Route 4
Reactant of Route 4
JNJ-39758979
Reactant of Route 5
JNJ-39758979
Reactant of Route 6
JNJ-39758979

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。